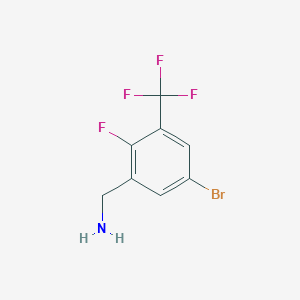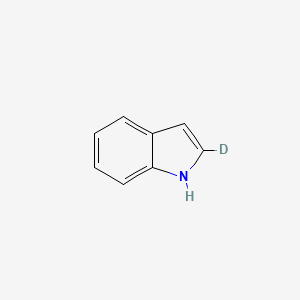
5-Bromo-2-(propylthio)pyrimidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes. This compound, specifically, is characterized by the presence of a bromine atom at the 5th position, a propylthio group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-thiouracil or its derivatives.
Thioether Formation: The propylthio group is introduced by reacting the brominated intermediate with propylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The propylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to the corresponding thiol.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-azido-2-(propylthio)pyrimidine-4-carboxylic acid or 5-thiocyanato-2-(propylthio)pyrimidine-4-carboxylic acid can be formed.
Oxidation Products: Oxidation of the propylthio group yields sulfoxides or sulfones.
Reduction Products: Reduction of the propylthio group results in the formation of the corresponding thiol derivative.
Aplicaciones Científicas De Investigación
5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine metabolism.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and propylthio group contribute to its binding affinity and specificity towards target enzymes or receptors. The carboxylic acid group enhances its solubility and facilitates its transport across biological membranes. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(butylthio)pyrimidine-4-carboxylic acid
Uniqueness
5-Bromo-2-(propylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties compared to its methylthio, ethylthio, and butylthio analogs. The propylthio group provides an optimal balance between hydrophobicity and steric effects, enhancing its interaction with target molecules and improving its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C8H9BrN2O2S |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
5-bromo-2-propylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2S/c1-2-3-14-8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) |
Clave InChI |
DPMKNPXRKYEBTP-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=C(C(=N1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


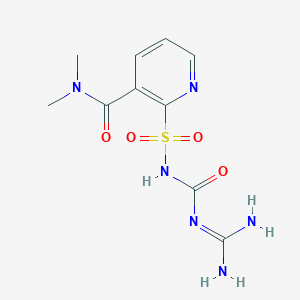
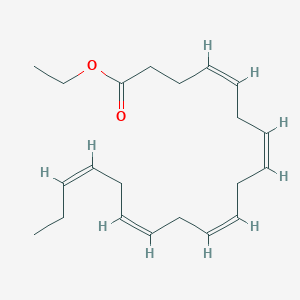
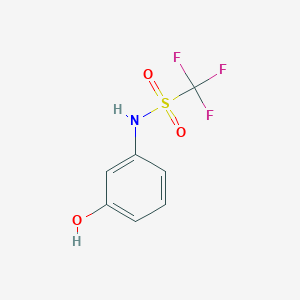
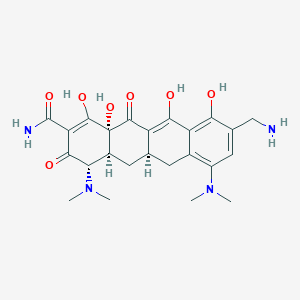
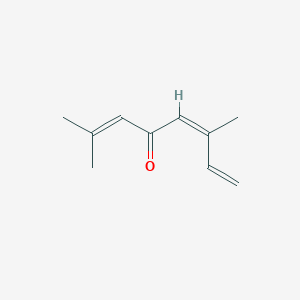
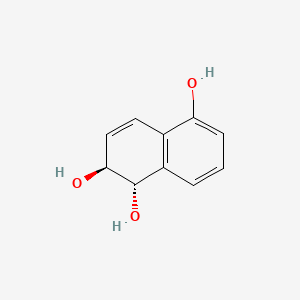
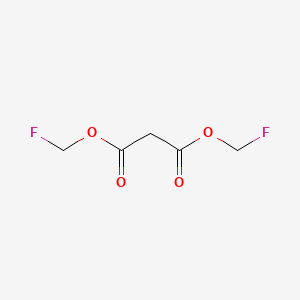
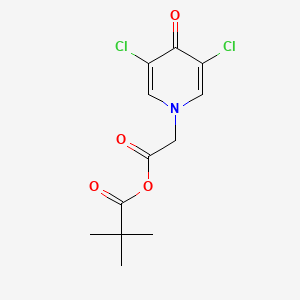
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
